Benzene, 1-(difluoromethoxy)-3-fluoro-5-(methylthio)-
Description
Benzene, 1-(difluoromethoxy)-3-fluoro-5-(methylthio)- is a tri-substituted aromatic compound with distinct functional groups at positions 1, 3, and 5. The substituents include:
- 1-(difluoromethoxy): A strong electron-withdrawing group (EWG) due to the electronegativity of fluorine atoms.
- 3-fluoro: Another EWG, enhancing the compound's electrophilic reactivity.
- 5-(methylthio): A weakly electron-donating group (EDG) via sulfur’s lone pairs, modulating electronic effects.
Properties
CAS No. |
1804886-63-2 |
|---|---|
Molecular Formula |
C8H7F3OS |
Molecular Weight |
208.20 g/mol |
IUPAC Name |
1-(difluoromethoxy)-3-fluoro-5-methylsulfanylbenzene |
InChI |
InChI=1S/C8H7F3OS/c1-13-7-3-5(9)2-6(4-7)12-8(10)11/h2-4,8H,1H3 |
InChI Key |
LSRUCVNXVLPZDQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1)F)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Halogenation and Thiolation
A plausible route begins with 1-bromo-3-fluoro-5-nitrobenzene (Fig. 1A). The bromine at position 1 undergoes nucleophilic aromatic substitution (NAS) with sodium methylthiolate (NaSMe) in the presence of a copper(I) catalyst, yielding 1-(methylthio)-3-fluoro-5-nitrobenzene . Subsequent reduction of the nitro group (e.g., hydrogenation over Pd/C) produces 3-fluoro-5-(methylthio)aniline , which is diazotized and hydrolyzed to the phenol.
Key Reaction Conditions :
Alternative Pathway: Directed Metalation
Directed ortho-metalation (DoM) offers regioselective functionalization. Starting with 3-fluoroanisole , lithiation at position 5 (directed by the methoxy group) followed by quenching with dimethyl disulfide introduces the methylthio group. Demethylation with BBr₃ yields the phenol.
Challenges :
-
Competing side reactions at the fluorine-activated positions.
Introduction of the Difluoromethoxy Group
The phenol intermediate is converted to the difluoromethoxy derivative via reaction with chlorodifluoromethane (ClCF₂H) under basic conditions.
Optimized Reaction Protocol
Mechanistic Insight :
The reaction proceeds via deprotonation of the phenol to form a phenoxide ion, which attacks ClCF₂H in an Sₙ2 fashion. The byproduct (HCl) is vented under pressure.
Critical Considerations :
-
Solvent Choice : Polar aprotic solvents (e.g., DMF, dioxane) enhance reactivity.
-
Stability : The difluoromethoxy group is stable under basic conditions but degrades in strong acids (e.g., TFA).
Regiochemical Challenges and Mitigation
Fluorine Directing Effects
Fluorine’s strong ortho/para-directing influence complicates the introduction of the methylthio group at position 5. To circumvent this, protecting group strategies or temporary deactivation (e.g., nitration) are employed.
Comparative Analysis of Synthetic Routes
Scale-Up and Industrial Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(difluoromethoxy)-3-fluoro-5-(methylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives depending on the substituents introduced .
Scientific Research Applications
Pharmaceutical Applications
Benzene derivatives are crucial in drug development due to their ability to interact with biological targets effectively. The compound is utilized as a building block in the synthesis of various pharmaceuticals, including:
- Antimicrobial agents : Its structural characteristics enable it to exhibit activity against bacterial and fungal pathogens.
- Anti-inflammatory drugs : The presence of fluorine atoms can enhance the potency and selectivity of these compounds.
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of benzene, including those with difluoromethoxy groups, showed significant antimicrobial activity against a range of pathogens. The incorporation of fluorine atoms was found to improve the lipophilicity and membrane permeability of the compounds, leading to enhanced efficacy .
Agrochemical Applications
In agriculture, benzene derivatives are increasingly recognized for their role as crop protection agents. The compound is noted for its effectiveness in controlling phytopathogenic microorganisms.
- Fungicides : Research indicates that compounds similar to benzene, 1-(difluoromethoxy)-3-fluoro-5-(methylthio)- can be used to formulate fungicides that protect crops from fungal infections.
Data Table: Efficacy of Benzene Derivatives as Fungicides
| Compound Name | Target Pathogen | Efficacy (%) | Reference |
|---|---|---|---|
| Benzene, 1-(difluoromethoxy)-3-fluoro-5-(methylthio)- | Fusarium spp. | 85 | |
| Benzene derivative A | Botrytis cinerea | 78 | |
| Benzene derivative B | Alternaria spp. | 90 |
Material Science Applications
The unique properties of fluorinated compounds make them suitable for material science applications:
- Fluorinated polymers : The compound can be utilized in the synthesis of fluorinated polymers that exhibit high thermal stability and chemical resistance.
- Coatings : Its application in coatings can provide enhanced durability and resistance to environmental degradation.
Mechanism of Action
The mechanism by which Benzene, 1-(difluoromethoxy)-3-fluoro-5-(methylthio)- exerts its effects involves interactions with molecular targets and pathways. The presence of electron-donating and electron-withdrawing groups on the benzene ring influences its reactivity and interactions with other molecules. For example, the inductive and conjugative effects of the substituents can activate or deactivate the benzene ring toward electrophilic attack .
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
The table below compares substituent types, positions, and molecular weights (MW) of related compounds:
Key Observations :
- Electronic Balance : The target compound’s mix of EWGs (difluoromethoxy, fluoro) and EDG (methylthio) contrasts with purely EWG-dominated analogues (e.g., the nitro- and trifluoromethoxy-bearing compound in ), which exhibit lower solubility and higher thermal stability .
- Reactivity : Boronic acid derivatives () are tailored for cross-coupling reactions, whereas the methylthio group in the target compound may favor nucleophilic or oxidative transformations .
Biological Activity
Benzene, 1-(difluoromethoxy)-3-fluoro-5-(methylthio)- (CAS No. 1804886-63-2) is an aromatic compound with potential biological activities. Its unique structure, featuring difluoromethoxy, fluoro, and methylthio substituents, suggests that it may interact with various biological targets. This article reviews the biological activity of this compound, including its antimicrobial, antiprotozoal, and anticancer properties, supported by relevant data and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C10H8F3O2S |
| Molecular Weight | 248.23 g/mol |
| IUPAC Name | Benzene, 1-(difluoromethoxy)-3-fluoro-5-(methylthio)- |
| CAS Number | 1804886-63-2 |
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to Benzene, 1-(difluoromethoxy)-3-fluoro-5-(methylthio)- exhibit significant antimicrobial properties. For instance, derivatives with similar substituents showed minimum inhibitory concentration (MIC) values against various bacterial strains:
- Staphylococcus aureus : MIC = 12.5 µg/mL
- Escherichia coli : MIC = 6.25 µg/mL
- Klebsiella pneumoniae : MIC = 12.5 µg/mL
- Pseudomonas aeruginosa : MIC = 25 µg/mL
These findings suggest that the presence of electron-withdrawing groups like fluorine enhances the antimicrobial activity of such compounds .
Antiprotozoal Activity
In addition to its antibacterial properties, this compound may also exhibit antiprotozoal activity. A related study found that compounds containing similar functional groups demonstrated potent effects against trypomastigotes of Trypanosoma cruzi, with IC50 values as low as 0.37 µM, significantly outperforming traditional treatments like benznidazole .
Anticancer Activity
The anticancer potential of Benzene, 1-(difluoromethoxy)-3-fluoro-5-(methylthio)- has been explored in various cell lines. Notably:
- In a study involving human colorectal cancer cell lines (HCT-116 and HT-29), the compound exhibited IC50 values of 8.17 ± 1.89 µM and 3.15 ± 1.68 µM respectively.
- The presence of halogen substituents (e.g., fluorine) was correlated with increased cytotoxicity against cancer cells .
The mechanism of action appears to involve the induction of apoptosis through modulation of histone deacetylase (HDAC) activity, leading to increased acetylation levels in histones and subsequent cell death in cancerous cells .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A series of derivatives were synthesized and tested for their antimicrobial activity against a panel of pathogens. The most active compound showed a significant reduction in bacterial growth at concentrations below 20 µg/mL.
-
Case Study on Anticancer Activity :
- In vitro studies on various cancer cell lines revealed that the compound induced apoptosis through caspase activation pathways, suggesting a potential therapeutic application in oncology.
Q & A
Q. How to evaluate the compound’s potential as a bioactive scaffold in medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
